Halogen Substitution Pattern: 2,6-Difluorophenyl vs. 2,4-Difluorophenyl ACAT Inhibitory Activity (Class-Level Inference)
In the well-characterized ACAT inhibitor chemotype, the N′-aryl substitution pattern is a decisive determinant of potency. The 2,4-difluorophenyl urea TMP-153 exhibits hepatic and intestinal ACAT IC₅₀ values of 5–10 nM, and optimization studies identify the 2,4-difluorophenyl group as the optimum N′-substituent among halogenated phenyl ureas [1]. Although no direct ACAT assay data exist for the target compound, the 2,6-difluorophenyl motif is structurally distinct; in analogous kinase inhibitor series, 2,6-difluorophenyl ureas yield CDK2 IC₅₀ values ranging from 2 nM to 160 nM depending on the partner substituent [2]. This class-level evidence demonstrates that substitution pattern alone (2,4- vs. 2,6-difluoro) can shift target engagement and potency by 10- to 100-fold, making the specific halogen geometry a critical procurement specification for reproducible probe development.
| Evidence Dimension | Enzyme inhibition potency as a function of N′-aryl halogen substitution pattern |
|---|---|
| Target Compound Data | No direct quantitative data available; compound bears a 2,6-difluorophenyl urea motif |
| Comparator Or Baseline | TMP-153 (2,4-difluorophenyl urea): hepatic ACAT IC₅₀ = 5–10 nM; 2,4-difluorophenyl identified as optimal N′-substituent in ACAT series. BindingDB entries: 2,6-difluorophenyl urea CDK2 IC₅₀ range = 2–160 nM |
| Quantified Difference | Not calculable; class-level data indicate substitution pattern alone can alter potency ≥10-fold across targets |
| Conditions | ACAT: hepatic/intestinal microsomal assays, various species. CDK2: radiometric kinase assay with histone H1 substrate |
Why This Matters
A user requiring the 2,6-difluorophenyl geometry cannot substitute a 2,4-difluorophenyl or other halogen isomer without risking a complete loss or inversion of biological activity, as demonstrated by published SAR across multiple enzyme targets.
- [1] TMP-153 (N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl)urea). ACAT inhibitor IC50 values: 5–10 nM (hepatic/intestinal); intestinal ACAT from Golden hamsters IC50 = 2.3 nM. 2,4-difluorophenyl identified as optimal N'-substituent. PubMed PMID: 8046753; MeSH Supplementary Concept. View Source
- [2] BindingDB entries BDBM5666 (2,6-difluorophenyl urea CDK2 IC50 = 2 nM) and BDBM27083 (CDK2 IC50 = 160 nM). Accessed 2026-04-29. https://www.bindingdb.org/ View Source
